molecular formula C9H10F4O5 B15206120 Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate

Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate

Cat. No.: B15206120
M. Wt: 274.17 g/mol
InChI Key: UZNMMEYDSILSBO-UHFFFAOYSA-N
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Description

Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate is a fluorinated organic compound with the molecular formula C9H10F4O5 and a molecular weight of 274.166 g/mol . This compound is characterized by the presence of four fluorine atoms and a keto group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate typically involves the fluorination of diethyl 3-oxopentanedioate. This can be achieved using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate involves its interaction with molecular targets through its fluorine atoms and keto group. The fluorine atoms enhance the compound’s reactivity and stability, while the keto group participates in various chemical transformations. The compound can inhibit enzyme activity by forming stable complexes with active sites, thereby blocking substrate access .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 2,2,3,3,4,4-hexafluoropentanedioate
  • Diethyl 2,2,4,4-tetrafluorobutanedioate
  • Diethyl 2,2,3,3-tetrafluoropentanedioate

Uniqueness

Diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate is unique due to its specific arrangement of fluorine atoms and the presence of a keto group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound in various applications .

Properties

IUPAC Name

diethyl 2,2,4,4-tetrafluoro-3-oxopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F4O5/c1-3-17-6(15)8(10,11)5(14)9(12,13)7(16)18-4-2/h3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNMMEYDSILSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C(C(=O)OCC)(F)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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